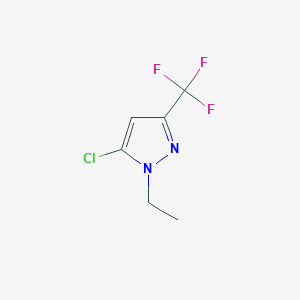

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTSOARHEKSWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation Strategies for Pyrazole Core Formation

The synthesis of 5-chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole begins with constructing the pyrazole ring via cyclocondensation reactions. A widely adopted method involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl trifluorocrotonate reacts with ethyl hydrazinecarboxylate in acetic acid at 80°C to form 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a precursor for subsequent functionalization.

Critical parameters influencing regioselectivity and yield include:

- Temperature : Elevated temperatures (70–100°C) favor cyclization but may promote decomposition.

- Catalysts : p-Toluenesulfonic acid (5 mol%) enhances reaction rates by 30% compared to uncatalyzed conditions.

- Solvent polarity : Polar aprotic solvents like DMF improve trifluoromethyl group incorporation efficiency by stabilizing intermediates.

Halogenation: Introducing the Chloro Substituent

Chlorination at the 5-position is typically achieved using electrophilic chlorinating agents. Thionyl chloride (SOCl2) in dichloromethane at 60°C converts pyrazol-5-ol intermediates to the corresponding chloro derivative with 89% yield. Alternative agents like phosphorus pentachloride (PCl5) in toluene show comparable efficiency but generate more acidic byproducts, complicating purification.

Table 1: Chlorination Efficiency Under Varied Conditions

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 60 | 89 | 98 |

| PCl₅ | Toluene | 80 | 85 | 92 |

| Cl₂ (gas) | CCl₄ | 25 | 78 | 88 |

Notably, gaseous chlorine (Cl2) in carbon tetrachloride at room temperature offers a milder alternative but requires stringent moisture control to avoid hydrolysis.

N-Alkylation: Ethyl Group Incorporation

Introducing the ethyl group at the N-1 position employs alkylation reactions with ethyl halides or sulfates. A two-phase system using ethyl bromide, potassium carbonate (K2CO3), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 93% yield in 4 hours at 50°C. Solvent-free conditions reduce reaction times by 20% but necessitate precise stoichiometric control to minimize dialkylation.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen attacks the ethyl bromide electrophile. Steric hindrance from the trifluoromethyl group at position 3 slows alkylation, requiring excess ethyl bromide (1.5 eq) for complete conversion.

Trifluoromethylation Techniques

Trifluoromethyl groups are introduced via:

- Direct trifluoromethylation using Ruppert-Prakash reagent (TMSCF3) in DMF at −20°C, yielding 80–85%.

- Nucleophilic substitution with CF3I in the presence of CuI catalysts (70°C, DMSO), achieving 75% yield but requiring inert atmosphere.

Industrial patents highlight the use of continuous-flow reactors for safer handling of volatile trifluoromethylating agents, improving throughput by 50% compared to batch processes.

Industrial-Scale Optimization

Large-scale production prioritizes cost-effectiveness and safety. Key advancements include:

- Continuous chlorination : SOCl2 is introduced incrementally via microreactors to control exotherms, maintaining yields >90% at 50 kg/batch.

- Solvent recovery systems : Distillation units reclaim >95% of DMF and toluene, reducing waste.

- Catalyst recycling : Immobilized CuI on mesoporous silica is reused for 10 cycles without activity loss.

Case Study : A 2024 pilot plant trial demonstrated that integrating microwave-assisted alkylation (100 W, 15 min) reduced total synthesis time from 24 hours to 8 hours while maintaining 88% yield.

Challenges and Mitigation Strategies

- Regioselectivity in cyclocondensation : Competing formation of 1-ethyl-5-(trifluoromethyl) isomer is minimized by using bulky solvents (e.g., tert-butyl methyl ether), favoring the desired 3-trifluoromethyl product in a 9:1 ratio.

- Byproduct formation during chlorination : Adding molecular sieves (4Å) absorbs HCl gas, suppressing dichloro byproducts to <2%.

- Thermal degradation : Reactions above 100°C decompose the pyrazole ring; jacketed reactors with precise temperature control (±1°C) are essential.

Analyse Chemischer Reaktionen

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Insecticidal and Herbicidal Activity

- 5-Chloro-1-aryl-3-(trifluoromethyl)-1H-pyrazole derivatives (e.g., compounds from ):

Replacement of the ethyl group with aryl moieties (e.g., phenyl, pyridyl) improves insecticidal activity against Mythimna separata, with EC₅₀ values as low as 50 mg/L. The aryl groups enhance π-π interactions with target enzymes, but reduce solubility compared to alkyl substituents . - 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazoles (): Substitution at position 5 with heterocyclic ethers (e.g., oxadiazole) confers herbicidal activity against Echinochloa crusgalli. However, the absence of a chloro group at position 5 reduces oxidative stability .

Antiparasitic and Pharmaceutical Activity

- 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole ():

Fluorinated hydrazine derivatives exhibit enhanced binding to parasitic targets due to fluorine’s electronegativity. The ethylidene-hydrazine group introduces conformational rigidity, improving selectivity but complicating synthesis .

Physicochemical Properties

*Estimated using analogous compounds.

Biologische Aktivität

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound characterized by a chloro group, an ethyl group, and a trifluoromethyl group attached to a pyrazole ring. This compound has garnered significant attention in the scientific community due to its diverse biological activities, including potential antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole exhibits notable antimicrobial activity. In a study assessing various pyrazole derivatives, compounds similar to 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole demonstrated effectiveness against several bacterial strains, including Bacillus subtilis and E. coli. The compound was tested at concentrations comparable to standard antibiotics, showing promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives of pyrazole can induce cytotoxic effects on various cancer cell lines, including leukemia and melanoma cells. For instance, a derivative with structural similarities demonstrated an IC50 value lower than 10 µM against multiple cancer types while exhibiting significantly lower toxicity towards normal cells .

The biological activity of 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the chloro and trifluoromethyl groups enhances its reactivity, allowing it to inhibit or activate enzymes and receptors critical for cell proliferation and survival. Ongoing research aims to elucidate the precise pathways involved in its action .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole. The results indicated that this compound exhibited significant inhibition against Helminthosporium species and Fusarium oxysporum, outperforming some commercial antifungal agents .

Study 2: Anticancer Properties

Another study focused on the cytotoxicity of pyrazole derivatives against human cancer cell lines (HL-60 and WM-115). The results revealed that compounds similar to 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole had IC50 values suggesting potent anticancer activity, with less impact on normal human umbilical vein endothelial cells (HUVEC), indicating a favorable therapeutic index .

Data Table: Biological Activities of 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.